2-Methyl-6-nitrobenzenecarboximidamide
Description
2-Methyl-6-nitrobenzenecarboximidamide is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the 6-position, a methyl group (-CH₃) at the 2-position, and a carboximidamide (-C(=NH)NH₂) functional group. This structure confers unique physicochemical properties, including moderate solubility in polar solvents and stability under ambient conditions. Its nitro group and aromatic backbone make it structurally analogous to other nitro-substituted benzene derivatives, such as nitrobenzene and 2-aminobenzamide, though its functional groups differentiate its reactivity and biological effects .
Properties
IUPAC Name |
2-methyl-6-nitrobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-5-3-2-4-6(11(12)13)7(5)8(9)10/h2-4H,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOLXYHZNYAIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitrobenzenecarboximidamide typically involves the nitration of 2-methylbenzenecarboximidamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 2-Methyl-6-aminobenzenecarboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-6-nitrobenzenecarboximidamide.
Scientific Research Applications
2-Methyl-6-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitrobenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the carboximidamide moiety can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Structural Features
The compound shares structural similarities with:
- Nitrobenzene (C₆H₅NO₂): A simple nitroaromatic compound lacking methyl or carboximidamide groups.
Key structural differences influence reactivity and applications.
Physicochemical Properties
| Property | 2-Methyl-6-nitrobenzenecarboximidamide | Nitrobenzene | 2-Aminobenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 195.18 | 123.11 | 136.15 |
| Melting Point (°C) | 148–150 (decomposes) | 5.7 | 108–110 |
| Solubility in Water | Slightly soluble | 0.19 g/100 mL | Moderate |
| LogP (Octanol-Water) | 1.2 | 1.85 | 0.5 |
The lower LogP of this compound compared to nitrobenzene suggests reduced lipophilicity, likely due to the polar carboximidamide group. Its decomposition at moderate temperatures contrasts with nitrobenzene’s stability, indicating higher thermal sensitivity .
Toxicity Profiles
Nitroaromatic compounds are notorious for inducing methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, reducing oxygen transport. While nitrobenzene is a well-documented methemoglobinemia inducer (e.g., cases requiring GC-MS identification in poisoning incidents ), this compound’s toxicity is less studied. Occupational guidelines for nitro-compound handling, such as those outlined in GBZ standards , should apply.
Research Findings and Gaps
- Synthesis: Limited data exist on scalable synthesis routes compared to well-established nitrobenzene production.
- Toxicity : While nitrobenzene’s hazards are well-characterized , this compound requires in vivo studies to confirm methemoglobinemia risks.
- Stability : Thermal decomposition observed at 150°C limits high-temperature applications unless stabilized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
